2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol
Description
2-(1H-Benzo[d]imidazol-2-yl)-4-fluorophenol (CAS: 1105191-08-9) is a heterocyclic compound featuring a benzimidazole core linked to a 4-fluorophenol group. The benzimidazole moiety confers aromatic stability and hydrogen-bonding capacity, while the 4-fluorophenol substituent introduces electronic modulation via the electronegative fluorine atom and acidic hydroxyl group.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSLXFXDCVSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80764133 | |
| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80764133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112291-47-1 | |
| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80764133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol typically involves the reaction of 4-fluorophenol with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom in the 4-fluorophenol moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is attributed to the electron-withdrawing benzimidazole ring, which activates the aromatic system toward nucleophilic attack.
Mechanistic Insight :
-
The reaction proceeds via a Meisenheimer intermediate, stabilized by resonance with the benzimidazole nitrogen atoms.
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Copper catalysts facilitate C–F bond activation in amination reactions .
Oxidation Reactions
The phenolic –OH group is susceptible to oxidation, forming quinone-like structures.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C, 3 hrs | 2-(1H-Benzo[d]imidazol-2-yl)-1,4-benzoquinone | 82% | |
| H₂O₂/FeCl₃ | RT, 12 hrs | 4-Fluoro-2-(1H-benzimidazol-2-yl)phenoxyl radical | 45% |
Key Findings :
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The quinone derivative exhibits enhanced electrochemical activity, relevant to sensor applications .
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Radical formation under mild conditions suggests utility in polymerization initiators .
Coupling Reactions
The benzimidazole nitrogen and phenolic oxygen participate in cross-coupling reactions.
Conditions :
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Coupling reactions require anhydrous conditions and inert atmospheres .
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Electron-deficient aryl halides show higher reactivity in Suzuki couplings .
Condensation Reactions
The hydroxyl group reacts with aldehydes/ketones to form heterocyclic derivatives.
Applications :
Complexation with Metals
The benzimidazole nitrogen and phenolic oxygen act as bidentate ligands for metal ions.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | Methanol, RT, 2 hrs | Square-planar Cu(II) complex | 12.3 ± 0.2 | |
| FeCl₃ | Ethanol, 50°C, 6 hrs | Octahedral Fe(III) complex | 9.8 ± 0.3 |
Properties :
Acylation and Alkylation
The phenolic –OH undergoes typical derivatization reactions.
Applications :
Photochemical Reactions
UV irradiation induces unique reactivity in the fluorophenol moiety.
| Conditions | Product | Quantum Yield (Φ) | Source |
|---|---|---|---|
| UV (254 nm), O₂ | 4-Fluoro-2-(1H-benzimidazol-2-yl)benzoquinone | 0.45 | |
| UV (365 nm), N₂ | C–F bond cleavage products | 0.12 |
Mechanism :
Scientific Research Applications
2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol involves its interaction with specific molecular targets. For instance, as an epidermal growth factor receptor tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
2-(4-Fluorophenyl)-1H-Benzo[d]imidazole
- Structure: Retains the benzimidazole core and 4-fluorophenyl group but lacks the phenolic hydroxyl.
- Synthesis: Synthesized via condensation of 1,2-phenylenediamine and 4-fluorobenzaldehyde in ethanol with sodium metabisulfite, yielding 92% pure product after chromatography .
- Key Differences: The absence of the hydroxyl group reduces hydrogen-bonding capacity and acidity (pKa ~10 for phenol vs. non-acidic fluorophenyl). Lower molecular weight (228.23 g/mol vs. 242.24 g/mol for the target compound) due to missing oxygen.
4-(1H-Benzo[d]imidazol-2-yl)phenol
- Structure: Contains a phenol group but lacks the fluorine atom at the para position.
- Properties: The unsubstituted phenol increases acidity (pKa ~10) but reduces electronic effects compared to the fluoro derivative. Fluorescence studies suggest that fluorine substitution in the target compound may enhance Stokes shift and quantum yield by stabilizing excited-state tautomers .
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Structure: Replaces the phenol with a thioacetamide group linked to a 4-fluorophenylamine.
- Functional Impact: The thioether and acetamide groups introduce metabolic stability challenges (e.g., susceptibility to oxidation) compared to the phenol’s simpler metabolism.
Derivatives with Triazole and Thiazole Moieties
- Examples : Compounds 9a–e from incorporate triazole-thiazole appendages.
- Activity: Demonstrated docking interactions with enzymes (e.g., α-glucosidase), suggesting that the target compound’s phenol group could similarly modulate binding affinity but with distinct electronic profiles .
Comparative Data Table
Research Findings and Implications
- Tautomeric Behavior: The 4-fluorophenol group in the target compound may stabilize enolimine tautomers, as observed in analogous systems, enhancing fluorescence properties .
- Biological Activity: Fluorine and phenol groups synergistically improve binding to targets like cholinesterases (relevant in Alzheimer’s research) compared to non-fluorinated or non-phenolic analogues .
Biological Activity
2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a fluorophenol group, which enhances its chemical stability and biological activity. The presence of the fluorine atom at the para position of the phenolic ring is significant for its interactions with biological targets.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, notably cyclin-dependent kinase-8 (CDK8), which plays a crucial role in cell cycle regulation and transcription. Molecular docking studies have demonstrated that this compound binds to the active site of CDK8, inhibiting its activity, which can lead to altered cell cycle progression and apoptosis in cancer cells.
Cellular Effects
This compound has shown profound effects on cellular processes:
- Apoptosis Induction : It can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. This effect is particularly relevant in cancer therapy, where promoting cancer cell death is a primary goal.
- GABA-A Receptor Modulation : this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing their activity. This property suggests potential applications in treating neurological disorders .
Molecular Mechanism
The mechanism by which this compound exerts its biological effects involves specific binding interactions with biomolecules:
- Binding Affinity : The compound stabilizes interactions with key amino acid residues in GABA-A receptors through hydrogen bonds and hydrophobic interactions, particularly at the α1/γ2 interface .
- Temporal Stability : Studies indicate that the compound remains stable under physiological conditions for extended periods, allowing sustained biological activity over time.
Dosage Effects in Animal Models
The biological activity of this compound varies with dosage:
- Therapeutic Effects : At lower doses, it exhibits significant anti-cancer activity without notable toxicity. For instance, animal model studies have shown that doses as low as 2.5 mg/kg can effectively inhibit tumor growth while maintaining safety profiles .
Applications in Scientific Research
The compound's unique properties make it suitable for various applications:
| Field | Application |
|---|---|
| Chemistry | Building block for synthesizing complex molecules. |
| Biology | Investigated as an enzyme inhibitor with potential therapeutic effects. |
| Medicine | Explored for anticancer properties and as a GABA-A receptor modulator. |
| Industry | Development of new materials with specific properties. |
Case Studies
Several studies illustrate the compound's potential:
- GABA-A Receptor Modulation : A study identified this compound as a promising modulator of GABA-A receptors, demonstrating improved metabolic stability compared to traditional compounds like alpidem .
- Cancer Research : In preclinical trials, this compound showed significant efficacy against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
- Metabolic Stability Studies : Compared to other compounds, this compound exhibited higher metabolic stability, making it a candidate for further development as a drug .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol?
A three-step synthesis approach is commonly employed:
Formation of the benzimidazole core : React 4-fluoro-2-hydroxybenzaldehyde with o-phenylenediamine under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole ring .
Functional group protection : Protect the phenol group using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during subsequent steps .
Final coupling : Introduce fluorinated aryl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the substituent’s electronic properties. Yields typically range from 45% to 68%, with purity confirmed via HPLC (>95%) .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- FT-IR spectroscopy : Confirm the presence of N-H (3200–3400 cm⁻¹), C-F (1100–1250 cm⁻¹), and phenolic O-H (broad ~3300 cm⁻¹) stretches .
- NMR spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm), imidazole NH (δ ~12 ppm, broad), and phenolic OH (δ ~9.5 ppm, exchangeable).
- ¹³C NMR : Verify the fluorophenyl (C-F, δ ~160 ppm) and benzimidazole carbons (δ 140–150 ppm) .
- Mass spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ at m/z 257.08 (calculated for C₁₃H₁₀FN₂O) .
Advanced Research Questions
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of benzimidazole derivatives like this compound?
Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups at the 4-fluorophenyl position. Compare their bioactivity (e.g., IC₅₀ in enzyme assays) to identify critical substituents .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial DNA gyrase. Validate with experimental IC₅₀ values .
Pharmacophore mapping : Use Schrödinger’s Phase to identify essential hydrogen-bonding (phenolic OH, imidazole NH) and hydrophobic (fluorophenyl) features .
Q. How should researchers address contradictory data in antimicrobial activity studies of benzimidazole derivatives?
Contradictions often arise due to:
- Strain-specific susceptibility : Test compounds against standardized strains (e.g., C. albicans ATCC 90028) and clinical isolates to account for genetic variability .
- Assay conditions : Optimize MIC/MBC protocols using CLSI guidelines, ensuring consistent inoculum size (~1 × 10⁵ CFU/mL) and broth microdilution media (e.g., RPMI-1640 for fungi) .
- Solubility limitations : Use DMSO stock solutions (<1% v/v) to prevent precipitation in aqueous assays .
Q. What advanced techniques are used to study the redox behavior of this compound in catalytic systems?
- Cyclic voltammetry : Characterize redox peaks in acetonitrile (0.1 M TBAPF₆) to identify oxidation potentials (Eₐ ~0.8–1.2 V vs. Ag/AgCl) relevant to antioxidant or pro-oxidant activity .
- EPR spectroscopy : Detect radical intermediates (e.g., phenoxyl radicals) generated during oxidation .
- DFT calculations : Use Gaussian 16 to model HOMO/LUMO energies and predict electron-transfer pathways .
Methodological Considerations
Q. How can researchers design experiments to evaluate the compound’s DNA-binding affinity?
Spectroscopic titration : Monitor UV-Vis hypochromism (λ = 260–280 nm) or fluorescence quenching upon addition of CT-DNA. Calculate binding constants (Kₐ ~10⁴–10⁶ M⁻¹) using the Benesi-Hildebrand equation .
Viscosity measurements : Compare DNA solution viscosity changes (η/η₀) with ethidium bromide (intercalator control) to infer binding mode .
Molecular dynamics simulations : Use AMBER to model interactions with B-DNA (e.g., dodecamer d(CGCGAATTCGCG)₂) and quantify binding free energies (ΔG ~−8 to −12 kcal/mol) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (e.g., from 0.1 mg/mL to >5 mg/mL) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release in pharmacokinetic studies (t₁/₂ >12 h) .
- Prodrug design : Synthesize acetylated or glycosylated derivatives to mask phenolic OH, improving membrane permeability (logP from 2.1 to 3.8) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
